2-(3-methyl-1H-pyrazol-1-yl)benzoic acid chemical structure and properties
2-(3-methyl-1H-pyrazol-1-yl)benzoic acid chemical structure and properties
An In-Depth Technical Guide to 2-(3-methyl-1H-pyrazol-1-yl)benzoic Acid
Executive Summary: This technical guide provides a comprehensive overview of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid, a heterocyclic compound of significant interest to the scientific and drug development communities. This document details its chemical structure, physicochemical properties, a robust synthesis protocol, and a thorough analysis of its predicted spectroscopic characteristics. Furthermore, it explores the compound's potential applications in medicinal chemistry, particularly as an antimicrobial and anti-inflammatory agent, based on the well-documented biological activities of the broader pyrazole-benzoic acid scaffold. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrazole derivatives.
Chemical Identity and Physicochemical Properties
2-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a bifunctional molecule featuring a benzoic acid moiety substituted at the ortho-position with a 3-methyl-1H-pyrazole ring. This unique arrangement of two pharmacologically relevant scaffolds makes it a valuable building block in medicinal chemistry and materials science.
Nomenclature and Structural Identifiers
The systematic identification of this compound is crucial for database searches and regulatory purposes.
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IUPAC Name: 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid
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Molecular Formula: C₁₁H₁₀N₂O₂[1]
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SMILES: CC1=NN(C=C1)C2=CC=CC=C2C(=O)O[1]
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InChI: InChI=1S/C11H10N2O2/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11(14)15/h2-7H,1H3,(H,14,15)[1]
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InChIKey: NWGNIDQETDJEDN-UHFFFAOYSA-N[1]
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CAS Number: 1864015-05-3 (for hydrochloride salt)[2]
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing appropriate experimental conditions. The data presented below are primarily computed values, as extensive experimental data for this specific molecule is not widely published.
| Property | Value | Source |
| Molecular Weight | 202.21 g/mol | Computed |
| Monoisotopic Mass | 202.07423 Da | [1] |
| XlogP3 (Predicted) | 1.8 | [1] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 2 | [2] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [2] |
Synthesis and Mechanistic Rationale
The synthesis of N-aryl pyrazoles is a well-established field in organic chemistry. A common and effective method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For the target molecule, 2-hydrazinobenzoic acid serves as the key precursor.
Recommended Experimental Protocol: Synthesis via Knorr Pyrazole Synthesis
This protocol is based on the classical Knorr pyrazole synthesis, a reliable method for constructing the pyrazole ring. The reaction involves the condensation of 2-hydrazinobenzoic acid with acetylacetone (2,4-pentanedione), which provides the three-carbon backbone and the methyl group for the pyrazole ring.
Step-by-Step Methodology:
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Preparation of 2-Hydrazinobenzoic Acid: If starting from the hydrochloride salt, neutralize it to obtain the free hydrazine. Dissolve 2-hydrazinobenzoic acid hydrochloride in deionized water (e.g., 0.2 M concentration). Add a solution of sodium acetate in water dropwise with stirring until a thick precipitate forms. Cool the mixture in an ice bath for 2-3 hours, then collect the precipitate by vacuum filtration, wash with cold water and ethanol, and dry under vacuum.[3]
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Condensation Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydrazinobenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.
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Addition of Dicarbonyl: Add acetylacetone (1.1 eq) to the solution. The slight excess ensures complete consumption of the limiting hydrazine starting material.
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Reflux: Heat the reaction mixture to reflux (approximately 100-120°C for acetic acid) for 2-4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup and Purification: After cooling to room temperature, pour the reaction mixture into ice-cold water. The product, being sparingly soluble in water, should precipitate.
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Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and unreacted starting materials.
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Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid.
Rationale for Experimental Design
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Choice of Solvent: Glacial acetic acid is often used as it acts as both a solvent and an acid catalyst, facilitating the condensation and subsequent cyclization/dehydration steps.[4] Ethanol is a greener alternative but may require the addition of a catalytic amount of acid.
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Temperature Control: Refluxing provides the necessary activation energy for the condensation and dehydration steps of the reaction, ensuring a reasonable reaction rate without degrading the reactants or product.
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Purification: Precipitation in water is an effective initial purification step due to the low aqueous solubility of the product. Recrystallization is a standard and highly effective method for purifying solid organic compounds to achieve high purity.
Synthesis Workflow Diagram
Caption: Knorr synthesis workflow for 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid.
Spectroscopic Characterization and Structural Elucidation
Predicted ¹H NMR Spectrum
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Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of δ 12.0-13.0 ppm.
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Benzoic Acid Protons (Ar-H): The four protons on the benzoic acid ring will appear as a complex multiplet system between δ 7.4-8.2 ppm due to ortho-substitution. The proton adjacent to the carboxylic acid will likely be the most downfield.
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Pyrazole Protons (Pz-H): Two doublets are expected for the protons at the 4- and 5-positions of the pyrazole ring, likely between δ 6.3-7.8 ppm.
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Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group will appear upfield, typically around δ 2.2-2.5 ppm.[5]
Predicted ¹³C NMR Spectrum
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Carbonyl Carbon (-COOH): The carboxylic acid carbon will appear as a singlet in the range of δ 165-175 ppm.[6]
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Aromatic Carbons (Ar-C): Multiple signals are expected in the aromatic region (δ 110-155 ppm). This includes the six carbons of the benzoic acid ring and the three carbons of the pyrazole ring. Quaternary carbons will generally have lower intensity.
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Methyl Carbon (-CH₃): A single signal in the upfield region, typically around δ 10-15 ppm.
Predicted Infrared (IR) Spectroscopy
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O-H Stretch: A very broad absorption band from the carboxylic acid O-H group is expected between 2500-3300 cm⁻¹.
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C-H Stretch: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.
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C=O Stretch: A strong, sharp absorption from the carbonyl group of the carboxylic acid is expected around 1700-1725 cm⁻¹.[7]
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C=C and C=N Stretches: Aromatic and heteroaromatic ring stretching vibrations will produce several medium to sharp bands in the 1450-1610 cm⁻¹ region.
Predicted Mass Spectrometry (MS)
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Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (m/z = 202.07).
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Key Fragmentation Patterns: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[8][9] Fragmentation of the pyrazole ring may involve the loss of N₂ or HCN.[10]
Applications and Biological Significance
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[11] The combination of a pyrazole ring with a benzoic acid moiety creates a molecule with significant potential for diverse biological activities.[12][13]
The Pyrazole-Benzoic Acid Scaffold in Drug Discovery
This structural motif is explored for a wide range of therapeutic targets due to its ability to form key interactions (hydrogen bonds, π-stacking) with biological macromolecules.[14]
Potential as an Antimicrobial Agent
Numerous studies have demonstrated that pyrazole derivatives, including those linked to benzoic acid, possess potent antibacterial and antifungal properties.[15][16]
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Mechanism of Action: Structurally related compounds have been shown to act by disrupting the bacterial cell membrane or by inhibiting essential metabolic pathways like fatty acid biosynthesis.[17]
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Therapeutic Promise: The rise of antimicrobial resistance is a global health crisis.[18] Novel scaffolds like 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid represent promising starting points for the development of new antibiotics that can overcome existing resistance mechanisms.
Potential in Other Therapeutic Areas
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Anti-inflammatory Activity: Pyrazole derivatives are well-known for their anti-inflammatory effects, with the most famous example being the COX-2 inhibitor Celecoxib.[19] This suggests that the title compound could be investigated for similar activities.
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Enzyme Inhibition: The pyrazolone subclass of pyrazoles has been studied for the inhibition of enzymes like xanthine oxidase, which is relevant for treating hyperuricemia and gout.[20]
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Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives are used extensively in agriculture as herbicides and fungicides, highlighting their broad bioactivity.[14][21]
Drug Discovery and Development Pathway
Caption: Logical pathway for developing the core scaffold into a drug candidate.
Safety and Handling
2-(3-methyl-1H-pyrazol-1-yl)benzoic acid should be handled in accordance with standard laboratory safety procedures for chemical reagents.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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